4-Chlorobenzenesulfinate
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Overview
Description
The 4-Chlorobenzenesulfinate is a sulfur-centered radical characterized by the presence of a 4-chlorophenyl group attached to a sulfonyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of 4-Chlorobenzenesulfinate typically involves the reaction of 4-chlorobenzenesulfonyl chloride with radical initiators under controlled conditions. One common method includes the use of photoredox catalysis, where light is used to generate the radical species from the sulfonyl chloride precursor .
Industrial Production Methods: Industrial production of this compound may involve large-scale photoredox reactions using specialized reactors that ensure consistent light exposure and efficient radical generation. The use of continuous flow reactors can enhance the scalability and efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions: The 4-Chlorobenzenesulfinate undergoes various types of reactions, including:
Oxidation: The radical can be oxidized to form sulfonyl derivatives.
Reduction: It can be reduced to form sulfinate or sulfenate compounds.
Substitution: The radical can participate in substitution reactions, replacing hydrogen atoms or other substituents on aromatic rings.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include peroxides and oxygen.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Halogenating agents and other electrophiles are commonly employed.
Major Products Formed:
Oxidation: Sulfonyl chlorides and sulfonamides.
Reduction: Sulfinates and sulfenates.
Substitution: Various substituted aromatic compounds.
Scientific Research Applications
The 4-Chlorobenzenesulfinate has several scientific research applications:
Mechanism of Action
The 4-Chlorobenzenesulfinate exerts its effects through radical-mediated mechanisms. It can interact with various molecular targets, including:
Molecular Targets: Proteins, nucleic acids, and other biomolecules.
Pathways Involved: The radical can initiate chain reactions, leading to the formation of new chemical bonds and the modification of existing ones.
Comparison with Similar Compounds
Acetone O-(4-chlorophenylsulfonyl) oxime: This compound has similar structural features but different reactivity and applications.
4-Chlorobenzenesulfonyl chloride: A precursor to the 4-Chlorobenzenesulfinate with distinct chemical properties.
Uniqueness: The this compound is unique due to its high reactivity and versatility in various chemical reactions. Its ability to participate in radical-mediated processes makes it a valuable tool in synthetic chemistry and industrial applications .
Properties
IUPAC Name |
4-chlorobenzenesulfinate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5ClO2S/c7-5-1-3-6(4-2-5)10(8)9/h1-4H,(H,8,9)/p-1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AOQYAMDZQAEDLO-UHFFFAOYSA-M |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1S(=O)[O-])Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4ClO2S- |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.61 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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